

Naquotinib Mesylate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Naquotinib Mesylate*

Cat. No.: *B609419*

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An in-depth analysis of the chemical structure, properties, and mechanism of action of the potent EGFR inhibitor, **Naquotinib Mesylate**, tailored for researchers, scientists, and drug development professionals.

Core Chemical Identity and Properties

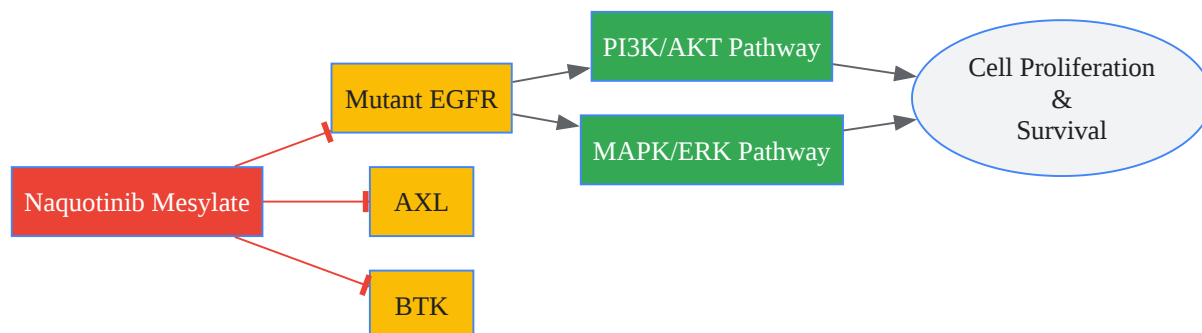
Naquotinib Mesylate, identified by the CAS Number 1448237-05-5, is the methanesulfonic acid salt of Naquotinib. This third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) presents as a solid compound. A summary of its key chemical and physical properties is provided in the table below for ease of reference and comparison.

Property	Value
IUPAC Name	6-ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid
Molecular Formula	C ₃₁ H ₄₆ N ₈ O ₆ S
Molecular Weight	658.82 g/mol
Appearance	Solid
Solubility	DMSO: 12.5 mg/mL[1]
pKa (Strongest Acidic)	13.69
pKa (Strongest Basic)	8.57
LogP	3.18

Mechanism of Action and Signaling Pathways

Naquotinib is a potent and irreversible inhibitor of mutant EGFR, demonstrating significant activity against activating mutations such as exon 19 deletions and the L858R substitution, as well as the T790M resistance mutation. Its mechanism involves the formation of a covalent bond with a cysteine residue within the ATP-binding pocket of the EGFR kinase domain, leading to an irreversible inhibition of its activity. This targeted inhibition effectively blocks downstream signaling cascades crucial for cancer cell proliferation and survival, most notably the PI3K/AKT and MAPK/ERK pathways.

Beyond its primary target, Naquotinib has also been shown to inhibit the signaling of AXL and Bruton's tyrosine kinase (BTK), suggesting a broader spectrum of activity that may contribute to its overall anti-cancer effects.



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Inhibitory action of **Naquotinib Mesylate** on key signaling pathways.

Experimental Protocols

For researchers investigating the activity of **Naquotinib Mesylate**, the following detailed methodologies for key experiments are provided.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a continuous-read fluorescence-based assay to determine the inhibitory potency of **Naquotinib Mesylate** against EGFR kinase activity.

Methodology:

- Prepare a reaction buffer consisting of 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.
- In a 384-well plate, combine the EGFR enzyme (wild-type or mutant) with serially diluted **Naquotinib Mesylate**.
- Pre-incubate the enzyme-inhibitor mixture for 30 minutes at room temperature.
- Initiate the kinase reaction by adding a solution containing ATP and a fluorescent peptide substrate (e.g., Y12-Sox).

- Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths specific to the substrate).
- Calculate the initial reaction rates and plot them against the inhibitor concentrations to determine the IC₅₀ value.

Cell Proliferation Assay (MTS-based)

This colorimetric assay measures the effect of **Naquotinib Mesylate** on the proliferation of cancer cell lines.^{[2][3]}

Methodology:

- Seed cancer cells (e.g., those harboring EGFR mutations) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **Naquotinib Mesylate** and incubate for a period of 48-72 hours.
- Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
- Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Normalize the absorbance values to untreated control cells to calculate the percentage of cell viability and determine the IC₅₀ for cell growth inhibition.

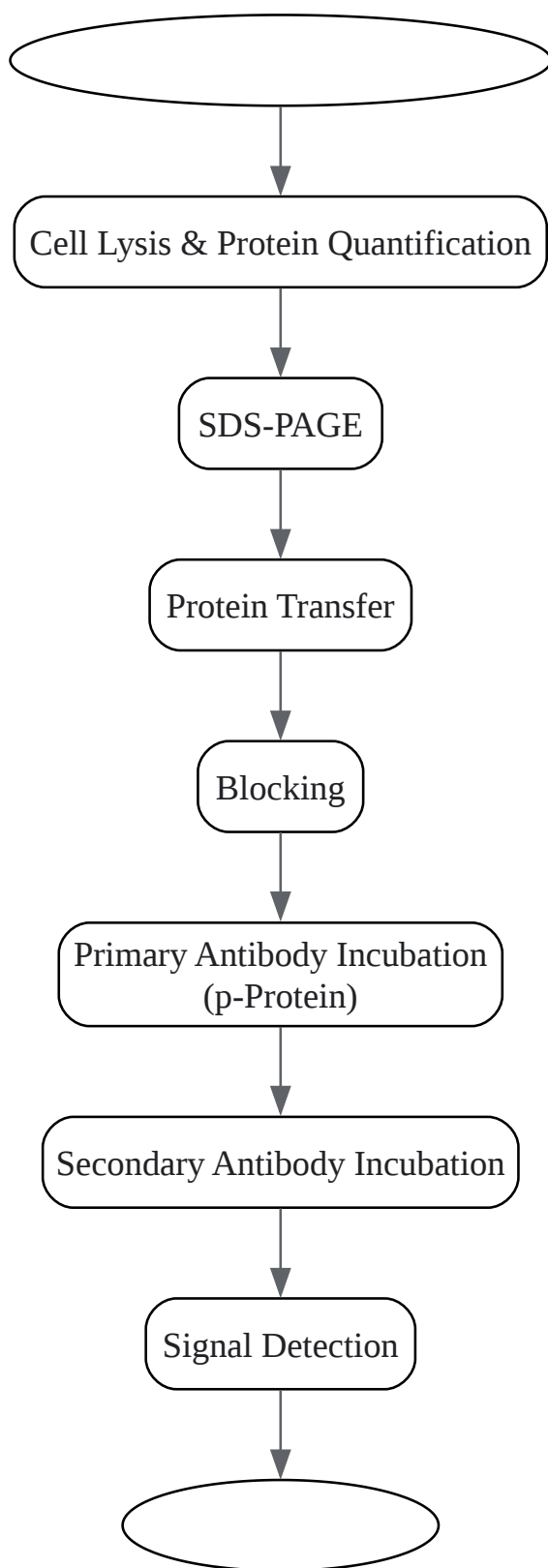
Western Blotting for Phospho-Protein Analysis

This technique is used to assess the effect of **Naquotinib Mesylate** on the phosphorylation status of EGFR and its downstream signaling proteins.^{[4][5][6]}

Methodology:

- Culture cells to approximately 80% confluency and then treat with **Naquotinib Mesylate** at various concentrations for a specified duration.

- Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Determine the protein concentration of the cell lysates.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-AKT, p-ERK).
- Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Re-probe the membrane with antibodies for the total forms of the proteins and a loading control (e.g., β -actin or GAPDH) for normalization.



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Workflow for Western Blot analysis of protein phosphorylation.

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